LSN2814617
Description
Overview of Glutamatergic Neurotransmission and Metabotropic Glutamate (B1630785) Receptors
Glutamate is the principal excitatory neurotransmitter in the mammalian CNS, contributing to a significant proportion of central synapses. nih.govguidetopharmacology.org Its actions are mediated by both ionotropic and metabotropic receptors. frontiersin.orgnih.govguidetopharmacology.org Metabotropic glutamate receptors, unlike their ionotropic counterparts, function to modulate or "fine-tune" excitatory and inhibitory transmission via presynaptic, postsynaptic, and glial mechanisms. guidetopharmacology.org They are characterized by a large N-terminal extracellular domain containing the glutamate binding site and a transmembrane domain involved in G protein coupling. guidetopharmacology.org
Functional Roles of mGlu5 Receptors in Central Nervous System Circuitry
The mGlu5 receptor is widely expressed throughout the CNS, with high concentrations found in regions critical for various neurological functions, including the cortex, hippocampus, striatum, and amygdala. acs.orgnih.gov mGlu5 receptors are predominantly located on postsynaptic neurons, often in close proximity to NMDA receptors, with which they can functionally interact and are structurally linked via scaffolding proteins. acs.orgnih.govtandfonline.comtandfonline.com Activation of postsynaptic mGlu5 receptors can lead to transient depolarization, facilitating action potential propagation within neural circuits. acs.org Furthermore, mGlu5 receptors play a significant role in synaptic plasticity, including both long-term depression (LTD) and long-term potentiation (LTP), processes crucial for typical brain development and function. acs.orgnih.gov They can also modulate presynaptic neurotransmitter release through retrograde signaling, such as stimulating endocannabinoid production which can then suppress GABA release. acs.org
Pathophysiological Associations of mGlu5 Receptors with Neurological and Psychiatric Disorders
Dysfunction of glutamatergic signaling, particularly involving mGlu5 receptors, has been implicated in a wide range of neurological and psychiatric disorders. frontiersin.orgneurology.orgacs.orgnih.govresearchgate.net Altered mGlu5 function or expression has been associated with conditions such as depression, anxiety, post-traumatic stress disorder (PTSD), schizophrenia, Parkinson's disease, Huntington's disease, fragile X syndrome, and addiction. neurology.orgacs.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgjpn.caresearchgate.netfrontiersin.org For instance, dysregulation of mGlu5 has been observed in mood and anxiety disorders and is considered a potential therapeutic target for stress-related disorders. researchgate.net In schizophrenia, evidence suggests altered mGlu5 function and/or coupling with the NMDA receptor, potentially contributing to cognitive deficits. tandfonline.comtandfonline.com Studies in animal models of Rett syndrome, a neurological disorder, have also indicated reduced mGlu5 expression and associated synaptic plasticity defects. oup.com
Rationale for mGlu5 Positive Allosteric Modulation as a Novel Therapeutic Strategy
Given the widespread involvement of mGlu5 receptors in CNS function and their association with various disorders, modulating their activity presents a promising therapeutic strategy. guidetopharmacology.orgneurology.orgguidetopharmacology.orgnih.govnih.govcaymanchem.comfrontiersin.orgfrontiersin.org Targeting mGlu5 receptors with positive allosteric modulators (PAMs) has emerged as a particularly attractive approach. guidetopharmacology.orgfrontiersin.orgfrontiersin.orgresearchgate.net
Mechanistic Advantages of Allosteric Modulation in Receptor Pharmacology
Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (glutamate) binds. frontiersin.orgnih.govwikipedia.orgresearchgate.net This mechanism offers several potential advantages over orthosteric ligands. frontiersin.orgfrontiersin.orgnih.govwikipedia.org PAMs enhance the receptor's response to the endogenous agonist, meaning their activity is dependent on the presence and concentration of glutamate. frontiersin.orgfrontiersin.orgnih.govwikipedia.org This can lead to a more physiological modulation of receptor activity, potentially reducing the risk of constitutive receptor activation and associated side effects that can occur with orthosteric agonists. frontiersin.orgfrontiersin.org Furthermore, allosteric sites tend to be less conserved across receptor subtypes compared to orthosteric sites, which can allow for the development of highly selective compounds, minimizing off-target effects. frontiersin.orgwikipedia.orgresearchgate.net Allosteric modulation can also influence the binding affinity and/or efficacy of the endogenous agonist and can affect receptor desensitization. frontiersin.orgwikipedia.orgnih.gov
Historical Context and Evolution of mGlu5 PAM Discovery
The recognition of mGlu5 receptors as potential therapeutic targets spurred efforts to discover selective ligands. guidetopharmacology.orgoup.comacs.org Early research often focused on orthosteric ligands, but the challenges in achieving subtype selectivity led to increased interest in allosteric modulation. The discovery and characterization of the first mGlu5 PAMs provided crucial tools to investigate the physiological and pathophysiological roles of mGlu5 receptors and explore their therapeutic potential. guidetopharmacology.orgoup.comacs.org The development of novel mGlu5 PAMs with improved pharmacological properties, such as enhanced solubility and oral bioavailability, has been a significant focus in the field. tandfonline.comtandfonline.com
Introduction to LSN2814617 as a Representative Research Tool Compound in mGlu5 Pharmacology
This compound is a chemical compound that has been characterized as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). guidetopharmacology.orgtandfonline.comnih.govcaymanchem.comnih.govnih.govabcam.commedkoo.comguidetopharmacology.org Its identification and use have contributed to the understanding of mGlu5 receptor function and the potential of mGlu5 PAMs as therapeutic agents. This compound serves as a valuable research tool in in vitro and in vivo studies aimed at elucidating the physiological roles of mGlu5 receptors and evaluating the therapeutic potential of mGlu5 potentiation in various disease models. tandfonline.comnih.govnih.govmedkoo.com
This compound (PubChem CID: 53252525) has a molecular formula of C₁₈H₂₀FN₅O and a molecular weight of 341.4 g/mol . nih.govcaymanchem.comabcam.commedkoo.com It is a synthetic organic compound. abcam.comguidetopharmacology.org
Research utilizing this compound has explored its effects on mGlu5 receptor activity and its impact on various physiological and behavioral endpoints in preclinical models. For instance, studies have investigated its ability to potentiate glutamate or DHPG-induced mGlu5 activation in vitro. abcam.com In vivo studies have examined its effects on sleep-wake architecture and cognitive function in rodents. nih.govnih.govmedkoo.commdpi.com
Data from in vitro characterization of this compound highlights its potency and selectivity for the mGlu5 receptor. It has been reported to potentiate human and rat mGlu5 receptors with an EC₅₀ of 24 nM and display curve shift ratios of two to three fold in the presence of glutamate or DHPG, with no detectable intrinsic agonist activity. abcam.com
Interactive Table 1: In vitro Potency of this compound at mGlu5 Receptor
| Compound | Target | Species | Effect | pEC₅₀ (nM) | Fold Shift (Glutamate/DHPG) | Intrinsic Activity |
| This compound | mGlu5 | Human | Positive | ~24 | 2-3 | No |
| This compound | mGlu5 | Rat | Positive | ~24 | 2-3 | No |
Note: The pEC₅₀ value is approximate based on the reported EC₅₀ of 24 nM. The table is formatted for potential interactive display.
Preclinical studies using this compound and other mGlu5 PAMs have provided insights into the potential therapeutic applications of this class of compounds. For example, this compound has been shown to promote wakefulness in rats. nih.govnih.govmdpi.com It has also been investigated for its effects on cognitive deficits in animal models, including its ability to reverse learning memory deficits in a rat model. medkoo.com Research in mouse models of Rett syndrome has indicated that mGlu5 PAMs can normalize synaptic plasticity defects and improve phenotypes. oup.comnih.gov
The use of this compound as a research tool has contributed to the growing body of evidence supporting the therapeutic potential of mGlu5 positive allosteric modulation in various CNS disorders.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20FN5O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
5-(3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3 |
InChI Key |
NPRJTKMKUYJGAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preclinical Pharmacological Characterization of Lsn2814617
In Vitro Receptor Potentiation and Selectivity Profiling
LSN2814617 functions as a potent and selective positive allosteric modulator of both human and rat mGlu5 receptors in vitro. nih.govcaymanchem.combertin-bioreagent.com
Potentiation of Endogenous Agonist-Induced Cellular Responses (e.g., Glutamate-Stimulated Calcium Mobilization)
This compound has been shown to potentiate glutamate-induced calcium mobilization in cells expressing human mGlu5 receptors. caymanchem.combertin-bioreagent.comcaymanchem.com In MCB3901 cells expressing human mGluR5, this compound demonstrated an EC₅₀ value of 52 nM for potentiating glutamate-induced calcium mobilization. caymanchem.combertin-bioreagent.comcaymanchem.com This indicates that this compound enhances the cellular response triggered by the endogenous agonist, glutamate (B1630785), at the mGlu5 receptor. Studies have shown that this compound induces a robust enhancement of the response to a suboptimal concentration (EC₂₀) of glutamate in calcium mobilization assays. acs.org
Augmentation of Exogenous Orthosteric Agonist Activity (e.g., DHPG)
This compound also augments the activity of exogenous orthosteric agonists like DHPG (3,5-DHPG) at mGlu5 receptors. nih.govnih.govresearchgate.net It displays curve shift ratios of two to three fold in the concentration-response relationship to the glutamate receptor agonist, DHPG, in human and rat mGlu5 receptors in vitro. nih.gov this compound (at 3 µM) is reported to shift a concentration-response curve for DHPG in rat cortical neurons with a fold shift of 2.8. nih.gov
This compound shows no detectable intrinsic agonist properties, meaning it does not significantly activate the receptor in the absence of an orthosteric agonist. nih.gov
Here is a table summarizing the potentiation data:
| Agonist | Receptor Species | Assay | EC₅₀ (this compound) | Fold Shift (Agonist) | Reference |
| Glutamate | Human mGluR5 | Calcium Mobilization | 52 nM | Not specified | caymanchem.combertin-bioreagent.comcaymanchem.com |
| Glutamate | Rat mGlu5 | Concentration-response | Not specified | 2-3 fold | nih.gov |
| DHPG | Human mGlu5 | Concentration-response | Not specified | 2-3 fold | nih.gov |
| DHPG | Rat mGlu5 | Concentration-response | Not specified | 2-3 fold | nih.gov |
| DHPG | Rat mGlu5 | Rat Cortical Neurons | Not specified | 2.8 fold (at 3 µM) | nih.gov |
Assessment of Selectivity Across Other Metabotropic Glutamate Receptor Subtypes
This compound exhibits selectivity for mGlu5 receptors over other metabotropic glutamate receptor subtypes. nih.govacs.orgnih.gov It has been shown to be inactive or very weakly antagonizing at other mGlu receptor subtypes, including mGlu1-4, 6, 7, and 8. acs.org This selectivity is a key characteristic of allosteric modulators, which typically bind to sites outside the highly conserved orthosteric glutamate binding site. acs.orgnih.govresearchgate.net
Allosteric Binding Site Characterization
This compound functions as a positive allosteric modulator, indicating that it binds to an allosteric site on the mGlu5 receptor, distinct from the orthosteric glutamate binding site. nih.govcaymanchem.comcaymanchem.comacs.orgnih.govshu.edu
Competitive Displacement of mGlu5 Allosteric Radioligands (e.g., [³H]MPEP)
This compound displaces the mGlu5 receptor antagonist radioligand, [³H]MPEP, in vitro. nih.govwilddata.cn This displacement suggests that this compound interacts with the allosteric binding site where MPEP binds. nih.govwilddata.cnscispace.comnih.govresearchgate.netresearchgate.netpa2online.org Studies have shown that this compound displaces [³H]MPEP in vitro and occupies hippocampal mGlu5 receptors in vivo. nih.gov
Interaction with the MPEP Allosteric Binding Site
This compound interacts with the MPEP allosteric binding site on the mGlu5 receptor. researchgate.netnih.govresearchgate.net While some mGlu5 PAMs bind to the well-characterized MPEP binding site, others, like CPPHA, bind to distinct allosteric sites. acs.org Studies involving the displacement of [³H]MPEP by this compound indicate that this compound competes for binding at this site. nih.govwilddata.cnscispace.comnih.govresearchgate.netresearchgate.netpa2online.org
Evaluation of Intrinsic Agonist Properties
A key aspect of characterizing allosteric modulators is determining whether they possess any intrinsic agonist activity in the absence of the orthosteric ligand. Intrinsic agonism by a PAM could lead to receptor activation independent of the physiological release of glutamate, potentially resulting in undesirable effects. nih.gov
Studies evaluating the intrinsic agonist properties of this compound have consistently reported that the compound exhibits no detectable intrinsic agonist properties. nih.govabcam.com This indicates that this compound does not directly activate the mGlu₅ receptor on its own but rather requires the presence of glutamate to exert its potentiating effect. This "pure potentiator" profile is often considered advantageous for allosteric modulators, as it suggests a more physiological modulation of receptor activity. nih.govnih.gov
Assessment in Cellular Systems Expressing Varying Receptor Levels
Research indicates that this compound functions as a potent and selective potentiator in these in vitro systems. nih.govabcam.com Specifically, it has been shown to display curve shift ratios of two to three fold in the concentration-response relationship to glutamate or DHPG in these cellular assays. nih.govabcam.com This effect is observed without detectable intrinsic agonist activity, even in these controlled cellular environments. nih.govabcam.com
While specific detailed data tables showing responses across a range of receptor expression levels for this compound were not extensively detailed in the provided search results, the consistent finding of no intrinsic agonism across reported in vitro characterizations suggests that this property holds true in the cellular systems utilized. nih.govabcam.com The reported potency (e.g., EC₅₀ = 24 nM for potentiation) was determined in cellular assays, highlighting the compound's effectiveness in these systems. abcam.com
Based on the available information, a representative summary of the in vitro functional activity of this compound as a potentiator in cellular systems could be presented as follows:
| Compound | Target Receptor (Species) | Assay Type | Observed Activity | Intrinsic Agonism | Curve Shift Ratio (vs. Glutamate/DHPG) | Potency (EC₅₀) |
| This compound | mGlu₅ (Human/Rat) | In vitro functional assay (e.g., Ca²⁺ flux) | Positive Allosteric Modulator | Not Detected | 2-3 fold | 24 nM |
Mechanistic Investigations of Lsn2814617 Activity
Modulation of Intracellular Signaling Pathways
LSN2814617, as an mGlu5 PAM, has been shown to influence intracellular signaling cascades downstream of mGlu5 receptor activation. biorxiv.orgbiorxiv.org Metabotropic glutamate (B1630785) receptors, including mGlu5, are G protein-coupled receptors (GPCRs) that can modulate various intracellular pathways through their coupling to G proteins and interactions with other regulatory proteins. nih.govlongdom.orgnih.gov
Effects on Akt and Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation
Research indicates that mGlu5 PAMs can modulate the phosphorylation of key signaling proteins such as Akt and Glycogen Synthase Kinase 3 Beta (GSK3β). biorxiv.orgbiorxiv.orgbiorxiv.org Akt is a protein kinase involved in numerous cellular processes, including survival and metabolism, and its phosphorylation can be influenced by mGlu5 activation. nih.gov GSK3β is a constitutively active enzyme that is often regulated by inhibitory phosphorylation at a specific residue (Ser9) by Akt and other kinases. biorxiv.orgnih.govnih.gov Studies have shown that mGlu5 PAMs can lead to increased phosphorylation of both Akt (at Ser473 and Thr308) and GSK3β (at Ser9) in certain brain regions, such as the striatum and medial prefrontal cortex. biorxiv.orgbiorxiv.orgbiorxiv.org This increased phosphorylation of GSK3β at Ser9 is associated with its inactivation. biorxiv.orgnih.govnih.gov
Data from studies investigating the effects of mGlu5 PAMs on Akt and GSK3β phosphorylation in the dorsolateral striatum of rats have demonstrated significant increases in the phosphorylation levels of these proteins following administration of a mGlu5 PAM. biorxiv.orgbiorxiv.org For example, one study reported a significant increase in Akt phosphorylation at Ser473 and Thr308, as well as a concordant increase in inhibitory GSK3β phosphorylation at Ser9. biorxiv.orgbiorxiv.org
| Protein/Site | Fold Change vs. Vehicle (Dorsolateral Striatum) | p-value |
| pAkt (Ser473) | 1.49 ± 0.08 | < 0.0001 |
| pAkt (Thr308) | 1.69 ± 0.13 | < 0.0001 |
| pGSK3β (Ser9) | 1.55 ± 0.12 | < 0.0001 |
Note: Data is representative of findings from studies on mGlu5 PAMs, including those referencing this compound. biorxiv.orgbiorxiv.org
These findings suggest that this compound, as an mGlu5 PAM, likely contributes to these observed changes in Akt and GSK3β phosphorylation.
Implications for Downstream Cellular and Neural Processes
The modulation of Akt and GSK3β phosphorylation by mGlu5 PAMs like this compound has significant implications for downstream cellular and neural processes. nih.gov The Akt/GSK3β signaling pathway is involved in a wide range of neuronal functions, including synaptic plasticity, learning, memory, and cell survival. biorxiv.orgnih.gov Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, including schizophrenia. biorxiv.orgresearchgate.net
Interaction with N-methyl-D-aspartate Receptor (NMDAR) Function
A key aspect of this compound's mechanism of action involves its interaction with NMDAR function. tandfonline.combiorxiv.orgnih.govbiorxiv.orgnih.govtermedia.plnih.gov mGlu5 receptors and NMDARs are often co-localized at synapses and can functionally interact, influencing glutamatergic signaling. tandfonline.comnih.govtandfonline.comresearchgate.net This close association has made mGlu5 receptors an attractive target for indirectly modulating NMDAR activity. tandfonline.comtandfonline.com
Role in Modulating NMDAR Hypofunction
NMDAR hypofunction has been hypothesized to play a role in the pathophysiology of certain neurological and psychiatric conditions, such as schizophrenia. nih.govtandfonline.commdpi.com mGlu5 PAMs, including this compound, have been investigated for their potential to ameliorate deficits associated with NMDAR hypofunction. nih.govnih.govtandfonline.combiorxiv.orgnih.govbiorxiv.orgnih.govresearchgate.netmdpi.comd-nb.info By potentiating the activity of mGlu5 receptors, this compound can indirectly enhance NMDAR function. nih.govtandfonline.comd-nb.info This indirect modulation is considered a potential therapeutic strategy to address the consequences of reduced NMDAR activity without directly activating the ion channel, which can lead to excitotoxicity. tandfonline.comtandfonline.com
Studies have shown that mGlu5 PAMs like this compound can attenuate behavioral deficits induced by NMDAR antagonists in animal models, suggesting a role in counteracting NMDAR hypofunction. nih.govresearchgate.net This effect is thought to be mediated, at least in part, through the functional interaction between mGlu5 receptors and NMDARs. tandfonline.comnih.govtandfonline.comresearchgate.net
Distinction from Direct NMDAR Channel Activation
It is crucial to distinguish the mechanism of action of this compound and other mGlu5 PAMs from direct activation of the NMDAR channel. biorxiv.org NMDARs are ligand-gated ion channels that require the binding of glutamate and a co-agonist (like glycine (B1666218) or D-serine), as well as membrane depolarization, for channel opening and ion flow. uniprot.orgfrontiersin.orgwikipedia.orgbiorxiv.org Direct activation of NMDARs can lead to excessive calcium influx and potential excitotoxicity. tandfonline.comtandfonline.comwikipedia.org
This compound, as an mGlu5 PAM, does not directly bind to or activate the NMDAR ion channel. biorxiv.org Instead, it enhances the responsiveness of mGlu5 receptors to their endogenous agonist, glutamate. nih.govnih.gov The subsequent activation of mGlu5 receptors then indirectly modulates NMDAR function through intracellular signaling pathways and protein-protein interactions that link the two receptors. tandfonline.comnih.govtandfonline.com This allosteric modulation approach offers a potential advantage by allowing for a more subtle and context-dependent potentiation of NMDAR activity, potentially reducing the risk of excitotoxicity associated with direct NMDAR agonists. nih.govtandfonline.comnih.gov
Functional Selectivity at mGlu5 Receptors
This compound has been described as a selective positive allosteric modulator of mGlu5 receptors. nih.govnih.govtermedia.pl Functional selectivity, also known as biased agonism, refers to the ability of a ligand to selectively activate certain downstream signaling pathways coupled to a receptor while not activating others. nih.gov While mGlu5 receptors are known to couple to multiple signaling pathways, research is ongoing to fully understand the extent of functional selectivity exhibited by different mGlu5 PAMs. tandfonline.comnih.govnih.govnih.gov
Studies characterizing this compound have demonstrated its potency and selectivity in potentiating human and rat mGlu5 receptors in vitro. nih.gov This potentiation is observed in the concentration-response relationship to glutamate or other mGlu5 agonists, without the compound showing significant intrinsic agonist properties on its own. nih.gov The selective action of this compound at mGlu5 receptors, as opposed to other glutamate receptor subtypes, is a key aspect of its pharmacological profile and contributes to its potential therapeutic specificity. nih.govnih.govtermedia.pl While the concept of functional selectivity at mGlu5 receptors is an active area of research, the available data characterizes this compound as a selective PAM for this receptor subtype. nih.govnih.govtermedia.pl
Differential Impact on Distinct mGlu5-Mediated Signaling Pathways
The mGlu5 receptor is known to couple to multiple signaling pathways, primarily through Gαq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ) and subsequent generation of diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). genophore.com This cascade can result in the release of Ca2+ from intracellular stores and activation of protein kinases such as protein kinase C, ERK1/2, and AKT. genophore.com
Research suggests that mGlu5 PAMs may have the capacity to preferentially influence specific signaling pathways, potentially enabling the achievement of desired therapeutic effects without impacting other mGlu5-mediated pathways. idrblab.net While this compound is a potent and selective potentiator of human and rat mGlu5 receptors in vitro, displaying curve shift ratios of two to three-fold in the concentration-response relationship to glutamate or the agonist DHPG, without detectable intrinsic agonist properties, direct detailed studies specifically on this compound's differential impact across a wide range of distinct mGlu5-mediated signaling pathways were not extensively detailed in the provided information. abcam.com However, the principle of biased agonism and differential pathway modulation by mGlu5 PAMs, affecting outcomes like ERK1/2 phosphorylation versus calcium mobilization, has been observed with other compounds in this class. This compound has been associated with neuronal signaling pathways, including the MAPK/ERK pathway and PI3K/Akt/mTOR pathway, in database annotations.
Investigations into Potential Mechanisms of Class-Related Liabilities
Recent findings have highlighted potential central nervous system (CNS) adverse effect liabilities associated with certain classes of mGlu5 PAMs. Two key mechanisms implicated in these liabilities are excessive PAM cooperativity (reflected in a high glutamate fold-potentiation) and allosteric agonism.
Exploring the Contribution of Allosteric Agonism to Pharmacological Profiles
Allosteric agonism, where the modulator directly activates the receptor in the absence of the orthosteric agonist glutamate, has been linked to adverse effects. Studies have shown that mGlu5 PAMs exhibiting allosteric agonism, particularly in systems with low receptor expression or in native systems like astrocytes, can be associated with epileptiform activity and behavioral convulsions in rodents.
This compound is reported to potentiate the response to glutamate or DHPG with relatively weak efficacy compared to some historical mGlu5 PAMs, displaying curve shift ratios of two to three-fold. abcam.com The observation of adverse effect liabilities with allosteric agonism suggests that PAMs devoid of intrinsic agonist activity or those possessing moderate to low efficacy may offer improved safety margins. The detection of allosteric agonism in low receptor-expressing cell lines has been shown to correlate with functional responses in native systems and is associated with CNS liabilities.
Analysis of Excessive Glutamate Fold-Potentiation
Excessive potentiation of glutamate's effect at the mGlu5 receptor, often referred to as high PAM cooperativity or high glutamate fold-shift, has also been proposed as a contributor to the adverse effect profile of some mGlu5 PAMs. The degree to which a PAM shifts the glutamate concentration-response curve is considered an indicator of its cooperativity.
Research suggests that a higher efficacy in shifting the glutamate concentration-response curve may play a significant role in neurotoxicity, implying that designing compounds with lower cooperativity could lead to improved safety margins. While this compound is a demonstrated potentiator of mGlu5 activity, specific data quantifying its glutamate fold-potentiation in the context of being "excessive" or directly linking it to liabilities were not prominently featured in the provided snippets. However, the concept of excessive potentiation is recognized as a potential class-related liability.
Studies in Primary Neuronal Preparations Regarding Direct mGlu5-Mediated Effects
Investigations into the direct effects of mGlu5 modulation in native neuronal systems are crucial for understanding the pharmacological profiles and potential liabilities of mGlu5 PAMs. Studies utilizing primary neuronal preparations and other native systems, such as astrocytes and hippocampal slices, have been employed to assess the functional consequences of mGlu5 activation and modulation. genophore.com
In Vivo Efficacy and Functional Modulation in Preclinical Models
Assessment in Preclinical Models Relevant to Schizophrenia
The functional interaction between mGlu5 receptors and N-methyl-D-aspartate (NMDA) receptors has led to the hypothesis that activating mGlu5 receptors could be a therapeutic strategy for certain aspects of schizophrenia. nih.gov LSN2814617 has been evaluated in several preclinical models relevant to this disorder. nih.govnottingham.ac.uk
Attenuation of Psychotomimetic-Like Behaviors (e.g., Amphetamine-Induced Hyperlocomotion)
Psychostimulant-induced hyperlocomotion, such as that caused by amphetamine, is a behavioral measure used in animal research and is considered a model predictive of positive symptoms of schizophrenia. wikipedia.org While some mGlu5 PAMs have shown efficacy in attenuating amphetamine-induced hyperlocomotion nih.gov, the search results did not provide specific data on LSN28144617's direct effect on amphetamine-induced hyperlocomotion. However, other mGlu5 PAMs have demonstrated this effect. nih.govmedchemexpress.com
Reversal of NMDAR Antagonist-Induced Cognitive Deficits (e.g., in Operant Tasks)
Deficits in cognitive function are a significant aspect of schizophrenia. nottingham.ac.uk NMDA receptor antagonists are known to induce cognitive impairments in animal models. mdpi.com this compound has been shown to attenuate deficits in performance induced by the competitive NMDA receptor antagonist SDZ 220,581 in operant behavior tests in rats, specifically in the variable interval 30 s task and the delayed matching-to-position (DMTP) task. nih.gov These effects were observed at wake-promoting doses. nih.gov However, the improvements in response accuracy were not delay-dependent, suggesting they might reflect a general optimization of arousal rather than specific effects on discrete cognitive processes. nih.gov
Efficacy in Neurodevelopmental Models
Neurodevelopmental models, such as the methylazoxymethanol (B1197960) (MAM) model, are used to study aspects of schizophrenia that may arise from developmental disruptions. nottingham.ac.uk this compound has been reported to exert significant effects in the MAM neurodevelopmental model of schizophrenia. nih.gov Specifically, another mGlu5 PAM, LSN2463359, which was studied alongside this compound in some contexts, selectively attenuated reversal learning deficits in the MAM model. tocris.comresearchgate.net While the search results confirm this compound's relevance in this model nih.gov, detailed data on its specific effects in neurodevelopmental models were not extensively provided beyond its reported significant effects. nih.gov
Modulation of Sleep-Wake Architecture and Electroencephalogram (EEG) Activity
This compound has been investigated for its effects on sleep-wake states and associated EEG activity in preclinical models. nih.govnih.govmdpi.comnih.govresearchgate.net
Promotion of Wakefulness
Studies in rats have demonstrated that this compound increases wakefulness. caymanchem.commedchemexpress.comnih.govnih.govmdpi.comnih.govresearchgate.net This wake-promoting effect is dose-dependent. nih.gov Compared to compounds like d-amphetamine, caffeine, and modafinil, the wake-promoting effects of this compound were reported to be larger in magnitude and more persistent. nih.gov For instance, a dose of 10 mg/kg induced nearly 100% wakefulness throughout the subsequent 12-hour dark phase in rats. nih.gov this compound has been described as having marked wake-promoting properties with little evidence of rebound hypersomnolence. nih.gov
Here is a table summarizing the wake-promoting effects compared to other compounds:
| Compound | Wakefulness Magnitude (Relative) | Wakefulness Persistence (Relative) | Rebound Hypersomnolence |
| This compound | Larger | More Persistent | Little |
| d-amphetamine | Smaller | Less Persistent | More Rapid/Complete |
| Caffeine | Smaller | Less Persistent | Equivalent to Modafinil |
| Modafinil | Smaller | Less Persistent | Equivalent to Caffeine |
Influence on Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) Sleep
This compound has been shown to decrease both NREM and REM sleep in rats. caymanchem.commdpi.comnih.govresearchgate.netmedchemexpress.com This decrease in sleep is associated with the increase in wakefulness. mdpi.comnih.gov In studies involving sleep restriction, this compound caused animals to incur further NREM sleep debt relative to controls. nih.gov While it significantly decreased the amount of NREM sleep recovered, this compound displayed a strong REM compensatory effect, markedly and significantly increasing REM sleep during both the subsequent light and dark phases. nih.gov This differential recovery pattern, where REM sleep recovery was more prominent than NREM sleep recovery, was noted as distinct from the effects of d-amphetamine, caffeine, and modafinil. nih.gov
Here is a table summarizing the effects on NREM and REM sleep recovery after sleep restriction:
| Compound | NREM Sleep Recovery | REM Sleep Recovery |
| This compound | Decreased | Increased (Strong) |
| d-amphetamine | Decreased | No Significant Effect |
| Caffeine | Decreased | Non-significant trend to increase |
| Modafinil | Non-significant trend to decrease | Increased (Modest) |
This compound has also been reported to reduce functional network connectivity following the activation of slow alpha oscillatory activity in EEG recordings. nih.govresearchgate.net
Effects on Cortical Network Oscillations and Functional Connectivity
Research into the effects of this compound on cortical network oscillations and functional connectivity has provided insights into its mechanism of action at the network level. Cortical networks exhibit behavior-dependent oscillations across various frequencies, which are considered functionally relevant for processes like input selection, neuronal assembly formation, and synaptic plasticity. nih.govresearchgate.netelifesciences.orgplos.org Functional connectivity refers to the temporal correlation of neural activity between different brain regions. plos.orgnih.gov
Studies using EEG have shown that mGlu₅ PAMs, including this compound, can influence sleep oscillations in rats. mdpi.com Specifically, this compound at a dose of 3 mg/kg has been reported to enhance slow alpha band oscillatory activity (8–11 Hz) and reduce functional network connectivity. nih.gov The observed reduction in functional network connectivity following dosing with this compound has been suggested as potentially indicative of impaired cognition. nih.gov In contrast, allosteric blockade of mGlu₅ receptors has been associated with enhanced functional coherent network activity in slow theta and gamma oscillations. researchgate.net
In Vivo Receptor Occupancy and Target Engagement Studies
In vivo receptor occupancy and target engagement studies are crucial for understanding how a compound interacts with its intended target within a living organism. page-meeting.orgbiorxiv.orgpelagobio.com this compound has been evaluated for its ability to occupy mGlu₅ receptors in vivo. nih.govchemscene.com Following oral administration, this compound reached brain concentrations sufficient to occupy hippocampal mGlu₅ receptors. nih.gov Studies have demonstrated a dose-dependent occupancy of the mGlu₅ receptor by this compound. chemscene.com
Measurement in Specific Brain Regions (e.g., Hippocampus)
Measurement of receptor occupancy in specific brain regions, such as the hippocampus, is particularly relevant for compounds targeting neurological and psychiatric conditions, as these regions are involved in various cognitive and behavioral functions. suven.comresearchgate.net The hippocampus, known for its role in learning and memory, contains mGlu₅ receptors. dntb.gov.uabiorxiv.org
In vivo studies in rats have specifically measured the occupancy of hippocampal mGlu₅ receptors by this compound. nih.govcaymanchem.combertin-bioreagent.com This was assessed by the dose-dependent displacement of intravenously administered MPEPy, a radioligand that binds to mGlu₅ receptors, from the hippocampus. nih.gov this compound increased rat hippocampal mGlu₅ receptor occupancy with an ED₅₀ value of 13 mg/kg. caymanchem.combertin-bioreagent.com This indicates that this compound effectively engages its target receptor within this specific brain region in a dose-dependent manner in preclinical models. caymanchem.combertin-bioreagent.comchemscene.com
Structure Activity Relationship Sar and Lead Optimization Strategies
Chemical Series and Scaffold Exploration for mGlu5 PAMs
The search for effective mGlu5 PAMs has explored diverse chemical series and scaffolds. Early efforts identified compounds like DFB, CPPHA, and CDPPB as first-generation mGlu5 PAMs nih.gov. Subsequent research led to the discovery and optimization of numerous novel chemotypes with improved properties nih.gov.
Discovery and Optimization of Acetylene (B1199291) and Triazole Chemotypes
Acetylene-based mGlu5 PAMs were among the earlier series identified, often originating from serendipitous discoveries during screens for other mGlu receptor ligands nih.gov. These compounds, such as VU0360172 and LSN2463359, demonstrated in vivo efficacy in preclinical models nih.govwikipedia.org. LSN2814617 itself contains a triazole moiety, highlighting the exploration of this chemical class in developing mGlu5 PAMs ctdbase.orgresearchgate.net. Optimization within acetylene series involved modifications to improve physiochemical properties like water solubility and reduce plasma protein binding nih.gov. However, some acetylene compounds also exhibited allosteric agonist activity, which has been associated with potential adverse effects nih.gov.
Triazole-containing compounds, including this compound, represent another chemical series pursued for mGlu5 PAM activity researchgate.net. The specific structure of this compound includes a 1,2,4-triazolo[4,3-a]pyridine system linked to a 1,2,4-oxadiazole (B8745197) ring substituted with a fluorophenyl group and a tert-butyl group caymanchem.com. The optimization of triazole chemotypes likely involved exploring variations in these substituents and the central ring system to enhance potency and selectivity for mGlu5.
Development from Novel Bicyclic and Heterocyclic Scaffolds
Beyond acetylene and simple triazole structures, the development of mGlu5 PAMs has also involved novel bicyclic and heterocyclic scaffolds. Examples include bicyclic dihydropyrazolo[1,5-a]pyridin-4(5H)-ones and dihydronaphthyridinones nih.govacs.org. These scaffolds often incorporate hydrogen bond acceptor moieties and have been explored as replacements for functionalities found in earlier chemotypes, such as acetylene linkages nih.gov. SAR studies on these scaffolds have investigated the impact of different substituents and ring systems on PAM activity and properties nih.govnih.gov. For instance, the introduction of a bicyclic constraint in some series proved beneficial, yielding potent and efficacious PAMs nih.gov.
Identification of Key Pharmacophores and Structural Motifs
Through the exploration of various chemical series and scaffolds, researchers have identified key pharmacophores and structural motifs crucial for mGlu5 PAM activity. While orthosteric ligands bind in the extracellular Venus flytrap (VFT) domain, allosteric modulators typically bind within the 7-transmembrane (7TM) domain nih.govmdpi.comesrf.fr. Early hypotheses suggested an overlapping pharmacophore with negative allosteric modulators (NAMs) nih.gov.
Key structural features contributing to PAM activity vary across chemotypes, but often involve specific arrangements of hydrogen bond acceptors and hydrophobic groups that interact with residues in the allosteric binding pocket nih.govesrf.fr. Mutagenesis studies have helped to identify specific residues in the mGlu5 receptor that are critical for the binding and activity of allosteric modulators, and mutations in these residues can even switch the pharmacological profile of a ligand researchgate.net. The precise structural determinants for this compound's activity would be defined by its interactions within the mGlu5 allosteric site, likely involving interactions of its triazole, oxadiazole, fluorophenyl, and tert-butyl moieties with specific amino acid residues. Cryo-EM studies have provided insights into how different PAMs bind to the mGlu5 7TM domain, highlighting variations in interactions despite occupying a similar pocket esrf.fr.
Correlation Between In Vitro Pharmacological Parameters and In Vivo Efficacy
A critical aspect of mGlu5 PAM development is understanding the relationship between their in vitro pharmacological profiles and their efficacy in vivo. Studies have investigated how parameters such as potency, affinity, and allosteric cooperativity translate to behavioral outcomes in preclinical models acs.orgnih.gov.
Significance of Allosteric Cooperativity (Alpha-Beta) and Maximal Response
Allosteric modulation can influence both the affinity (alpha, α) and efficacy (beta, β) of the orthosteric agonist, with the net effect often described by the cooperativity parameter αβ biorxiv.orgnih.govpsu.edu. Research has indicated that for mGlu5 PAMs, the in vitro cooperativity (αβ) and the maximal response observed in simple in vitro potentiation assays show a significant relationship with in vivo efficacy in models like the reversal of amphetamine-induced hyperlocomotion acs.orgnih.gov. This suggests that the ability of a PAM to enhance the maximal glutamate (B1630785) response and its cooperative interaction with glutamate are important predictors of its effectiveness in vivo acs.orgnih.gov.
Data from in vitro studies can provide quantitative measures of these parameters. For example, studies using calcium mobilization assays in cells expressing mGlu5 can determine the extent to which a PAM enhances the maximal response to glutamate biorxiv.orgbiorxiv.org. The operational model of allosterism is often used to quantify allosteric ligand properties, including cooperativity nih.govnih.gov.
Table 1: Illustrative In Vitro Pharmacological Parameters for Select mGlu5 PAMs (Conceptual Data based on Search Results)
| Compound | Potency (EC₅₀) | Maximal Potentiation (% of Glu_max) | Cooperativity (αβ) |
| This compound | ~52 nM caymanchem.com | Not explicitly stated in search results for this compound, but PAMs generally show enhancement biorxiv.orgbiorxiv.org | Correlates with in vivo efficacy acs.orgnih.gov |
| CDPPB | 4.55 ± 0.36 pKᵢ psu.edu | 2.3 fold increase psu.edu | 25 psu.edu |
| ADX47273 | 4.71 ± 0.66 pKᵢ psu.edu | 9.4 fold increase psu.edu | 30 psu.edu |
Relationship of Potency and Affinity to In Vivo Outcomes
While cooperativity and maximal response have shown strong correlations with in vivo efficacy, the relationship between in vitro potency (EC₅₀) or affinity (Kᵢ) alone and in vivo outcomes for mGlu5 PAMs is often less direct acs.orgnih.gov. Unlike NAMs, where potency and affinity are well correlated, mGlu5 PAMs can exhibit significant positive cooperativity, meaning their functional potency in potentiating the glutamate response can be higher than their affinity for the allosteric site when measured alone nih.govpsu.edu.
Studies have explicitly noted that in vivo efficacy in models like amphetamine-induced hyperlocomotion did not correlate well with PAM potency or affinity acs.orgnih.gov. This highlights the complex nature of allosteric modulation, where the functional outcome in a biological system is not solely determined by how tightly the modulator binds but also by how effectively it influences the receptor's response to the endogenous agonist acs.orgnih.gov. Therefore, while potency and affinity are important parameters in characterizing PAMs, they may not be sufficient on their own to predict in vivo efficacy; the cooperative aspects of their interaction with the receptor and orthosteric ligand appear to be more predictive acs.orgnih.gov.
Design Principles for Improved Therapeutic Index
Improving the therapeutic index of mGlu5 PAMs is a key objective in lead optimization to ensure a sufficient safety margin relative to efficacious exposure nih.govtoxicology.org. Some early mGlu5 PAMs exhibited liabilities, including neurotoxicity, which highlighted the need for careful design principles nih.govnih.gov. Two critical factors identified as potentially contributing to these adverse effects are intrinsic allosteric agonist activity (ago-PAM activity) and high functional cooperativity with glutamate nih.govnih.gov. Therefore, medicinal chemistry efforts have focused on designing compounds that minimize these properties while retaining or enhancing the desired positive allosteric modulation in the presence of physiological glutamate levels nih.govnih.gov.
Optimization for Lower Functional Cooperativity with Glutamate
Functional cooperativity refers to the ability of the allosteric modulator to alter the potency and/or efficacy of the orthosteric agonist, glutamate nih.gov. High functional cooperativity, often measured by the "glutamate fold-shift" in a concentration-response curve, indicates that the PAM significantly increases the potency of glutamate nih.govacs.org. While potentiation of glutamate is the desired mechanism for PAMs, excessively high cooperativity has been implicated in the neurotoxic profile of some mGlu5 PAMs nih.gov. Research suggests that improved safety margins may be realized by designing compounds possessing lower cooperativity with glutamate nih.gov.
This compound and the related compound LSN2463359 have been reported to exhibit relatively weak efficacy (low fold-shift) compared to some historical mGlu5 PAMs nih.gov. For example, one study noted that this compound and LSN2463359 shifted the concentration-response curve for the orthosteric agonist DHPG in rat cortical neurons with relatively weak efficacies nih.gov. This compound showed a fold shift (FS) of 2.8 at 3 µM, while LSN2463359 had an FS of 2.0 at 1 µM nih.gov. This characteristic of lower cooperativity aligns with the design principle aimed at improving the therapeutic index by potentially reducing the risk of excessive receptor activation, particularly in conditions where glutamate levels might be elevated nih.gov.
Data regarding the functional cooperativity of select mGlu5 PAMs is presented below:
| Compound | Functional Cooperativity (Glutamate Fold-Shift) | Concentration (µM) | Reference |
| This compound | 2.8 | 3 | nih.gov |
| LSN2463359 | 2.0 | 1 | nih.gov |
| 5PAM916 | 6.0 | 10 | nih.gov |
| 12c | ~1.71 (2.2-fold shift) | 30 | acs.org |
Note: Functional cooperativity values and conditions may vary depending on the specific assay and cell system used.
This focus on optimizing functional cooperativity, alongside minimizing allosteric agonism, represents key strategies in the SAR and lead optimization process for developing mGlu5 PAMs with an improved therapeutic index nih.govnih.gov.
Advancements and Future Directions in Mglu5 Pam Research
Current Landscape of mGlu5 PAM Preclinical Development for Central Nervous System Disorders
mGlu5 receptors are widely expressed in the CNS and play crucial roles in synaptic plasticity, learning, and memory. researchgate.netacs.org Dysfunction of mGlu5 signaling has been implicated in numerous neurodegenerative and neuropsychiatric disorders, making it a promising therapeutic target. researchgate.netacs.orgbiorxiv.org Preclinical studies utilizing selective pharmacological tools, including PAMs, have demonstrated potential efficacy in various animal models of CNS disorders. mdpi.comresearchgate.netresearchgate.net
LSN2814617, as an mGlu5 PAM, has been investigated in preclinical settings. Studies have shown that this compound, along with other mGlu5 PAMs like ADX47273, exhibits wakefulness-promoting properties in rats. mdpi.com This suggests a potential application in disorders associated with excessive daytime sleepiness. mdpi.comnih.gov Furthermore, mGlu5 PAMs, including this compound, have been explored for their potential in treating cognitive deficits and psychotic symptoms observed in conditions like schizophrenia. biorxiv.orgmdpi.commedchemexpress.com Preclinical findings indicate that mGlu5 PAMs can attenuate deficits in animal models that have predictive validity for antipsychotic treatment. biorxiv.orgresearchgate.nettandfonline.com
Preclinical studies have also explored the effects of mGlu5 PAMs on signaling pathways. For instance, some mGlu5 PAMs have been shown to increase Akt and GSK3β phosphorylation in brain regions like the striatum and medial prefrontal cortex, pathways modulated by known antipsychotics. biorxiv.org
Addressing Translational Challenges in mGlu5 PAM Advancement
Despite promising preclinical results, the translation of mGlu5 PAMs into successful clinical treatments has faced significant challenges. researchgate.netresearchgate.netbiorxiv.org
Overcoming Liabilities Associated with Target Activation
One major challenge has been the emergence of target-related liabilities, such as neuronal necrosis and seizure induction, associated with excessive mGlu5 receptor activation. nih.govresearchgate.netfrontiersin.orgresearchgate.netacs.org Some mGlu5 PAMs, particularly those with intrinsic allosteric agonist activity (ago-PAMs), have been linked to these adverse effects. nih.govresearchgate.netacs.orgnih.gov This highlights the critical need to develop mGlu5 PAMs that lack or minimize allosteric agonism to improve their therapeutic index. researchgate.netacs.org Strategies to mitigate these liabilities include the development of PAMs with reduced cooperativity with glutamate (B1630785) or those exhibiting signal bias. researchgate.nettandfonline.commonash.edu
Development of Predictive Preclinical Models and Biomarkers
Translational failures have been partly attributed to the limitations of preclinical models and the scarcity of data obtained using human mGlu5 receptors. researchgate.netbiorxiv.org Preclinical optimization has often relied on data from non-human systems, which may not fully capture the complexity of human disease or predict clinical outcomes accurately. researchgate.netbiorxiv.org
There is a need for more predictive preclinical models that better recapitulate human pathophysiology. researchgate.netfrontiersin.orgrenew.science The development and utilization of human-relevant models, such as those derived from induced pluripotent stem cells (iPSCs), are becoming increasingly important in drug discovery for neuropsychiatric disorders. researchgate.netfrontiersin.orgrenew.sciencenih.gov These models can potentially help in understanding disease mechanisms and evaluating compound efficacy and safety in a more human-like context. researchgate.netnih.gov
Furthermore, the identification and validation of reliable biomarkers are crucial for predicting treatment response and monitoring therapeutic effects in clinical trials. mdpi.com While not specifically detailed for this compound in the provided context, the broader effort in mGlu5 PAM research involves the search for such biomarkers to improve clinical translation.
Emerging Research Avenues for mGlu5 Receptor Modulation
Ongoing research is exploring new strategies and refining existing ones for modulating mGlu5 receptors to enhance therapeutic specificity and overcome current limitations. acs.orgresearchgate.netnih.govacs.orgnih.govcriver.com
Continued Exploration of Functional Selectivity to Enhance Therapeutic Specificity
Functional selectivity, or biased agonism, refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while sparing others. monash.edu Given that mGlu5 receptors can couple to multiple signaling pathways, the development of functionally selective mGlu5 PAMs could potentially allow for the dissociation of desired therapeutic effects from unwanted side effects mediated by other pathways. tandfonline.commonash.edu This approach is being explored to design compounds with improved safety profiles and enhanced therapeutic specificity. tandfonline.commonash.edu
Integration of Advanced Genetic and Stem Cell Models in Drug Discovery
The integration of advanced genetic and stem cell models is a key emerging avenue in drug discovery for CNS disorders, including those where mGlu5 modulation is being explored. acs.orgresearchgate.netnih.govnih.govcriver.com Patient-specific iPSC models offer a powerful platform to study disease mechanisms, identify potential drug targets, and screen compounds in a genetically relevant background. researchgate.netfrontiersin.orgrenew.sciencenih.gov These models can help to dissect the complex biology underlying neuropsychiatric disorders and potentially improve the predictability of preclinical findings. researchgate.netnih.gov Furthermore, genome engineering tools like CRISPR-Cas9 can be applied to these models to precisely modulate genetic status and investigate disease-related genes. frontiersin.org
While specific published research on this compound utilizing these advanced models was not extensively found within the search results, the broader trend in mGlu5 PAM research is towards incorporating such sophisticated approaches to improve the drug discovery pipeline. acs.orgresearchgate.netnih.govnih.govcriver.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 53252525 |
Data Tables
Comparative Profiling with Diverse mGlu5 Modulators to Refine Pharmacological Understanding
Comparative profiling of this compound with other diverse mGlu5 modulators is crucial for refining the pharmacological understanding of this compound and the broader class of mGlu5 positive allosteric modulators (PAMs). These studies help to delineate the specific binding characteristics, functional consequences, and potential therapeutic profiles of this compound in relation to other known mGlu5 ligands, including other PAMs, negative allosteric modulators (NAMs), and orthosteric agonists.
Research has shown that this compound is a potent and selective positive allosteric modulator at the mGlu5 receptor with an EC50 of 24 nM medkoo.com. This compound has been profiled alongside other mGlu5 PAMs, such as LSN2463359, in various in vitro and in vivo studies tandfonline.comnih.govtandfonline.com. Comparative studies in rat cortical neurons have indicated that this compound and LSN2463359 exhibit relatively weak efficacy in shifting the concentration-response curve of the orthosteric agonist DHPG, with reported fold shifts of 2.8 at 3 µM for this compound and 2.0 at 1 µM for LSN2463359 nih.gov. This contrasts with earlier mGlu5 PAMs that demonstrated higher efficacies (orthosteric agonist concentration-response curve EC50 fold-shift greater than 3.0) nih.gov.
Comparative profiling also involves examining the effects of this compound on different signaling pathways modulated by mGlu5 receptors. mGlu5 receptors are known to couple to multiple intracellular pathways, and both PAMs and NAMs can exhibit biased pharmacology, meaning they may differentially affect distinct signaling cascades biorxiv.org. Studies comparing this compound with other modulators contribute to understanding if this compound displays any signaling bias. For instance, some studies compare the effects of different mGlu5 PAMs on downstream signaling molecules like Akt and MAPK, which are implicated in neurological disorders like schizophrenia biorxiv.orgnih.govresearchgate.net. Differential effects on these pathways have been observed between different PAMs, suggesting distinct signaling mechanisms nih.gov.
Furthermore, comparative studies evaluate the in vivo pharmacological profiles of this compound against other mGlu5 modulators in animal models relevant to central nervous system disorders. This compound has been shown to reverse deficits in reversal learning memory induced by methylazoxymethanol (B1197960) acetate (B1210297) (MAM) and normalize alterations induced by SDZ 220-581 and RO 63-1908 in rat models medkoo.com. These findings are often compared to the effects of other mGlu5 PAMs and NAMs in similar behavioral paradigms medkoo.comtandfonline.comnih.gov. For example, studies have compared the effects of mGlu5 PAMs like this compound and ADX47273 on sleep-wake architecture and cortical network activity in rats, revealing distinct profiles between allosteric activation and blockade of mGlu5 receptors nih.gov.
Comparative profiling also extends to assessing potential adverse effects or liabilities associated with different mGlu5 PAM chemotypes. While mGlu5 PAMs hold therapeutic promise, some classes of these modulators have been associated with CNS adverse effects, including seizure-inducing activity nih.gov. Comparing the profile of this compound with PAMs known to induce such effects helps to understand the relationship between chemical structure, pharmacological profile, and potential liabilities nih.gov.
The systematic profiling of this compound alongside other previously described molecules aids in precisely determining how mGlu5 potentiator pharmacology might offer therapeutic benefits researchgate.net. These comparisons, utilizing various in vitro assays (e.g., calcium mobilization, IP1 accumulation, ERK1/2 phosphorylation) and in vivo behavioral models, provide a more comprehensive understanding of this compound's unique pharmacological fingerprint and its potential advantages or differences compared to other mGlu5 modulators biorxiv.orgresearchgate.net.
Detailed Research Findings and Data Tables:
Comparative studies often involve quantifying the potency and efficacy of this compound and other modulators in functional assays. Below is an example of how comparative data might be presented, based on findings from the literature, illustrating the differences in potency and efficacy between this compound and other mGlu5 PAMs in a representative in vitro assay.
Table 1: Comparative In Vitro Potency and Efficacy of Selected mGlu5 PAMs
| Compound | Assay (e.g., Calcium Mobilization) | Species (e.g., Rat Cortical Neurons) | EC50 (nM) | Fold Shift (vs. DHPG) | Reference |
| This compound | Functional Assay | Rat Cortical Neurons | - | 2.8 (at 3 µM) | nih.gov |
| LSN2463359 | Functional Assay | Rat Cortical Neurons | - | 2.0 (at 1 µM) | nih.gov |
| ADX47273 | Functional Assay | Not specified | - | Higher efficacy | nih.gov |
| CDPPB | Functional Assay | Not specified | - | Higher efficacy | nih.gov |
Note: Specific EC50 values for this compound and LSN2463359 in the DHPG fold-shift assay were not explicitly stated as EC50s in the source, but rather the fold shift at a given concentration nih.gov. The "Higher efficacy" for ADX47273 and CDPPB is based on the comparative context provided in the source nih.gov. More detailed data would typically include specific EC50 values where available.
Interactive table:
Comparative studies also investigate the effects of this compound and other modulators on behavioral endpoints in animal models. The table below provides a simplified representation of potential comparative behavioral data.
Table 2: Comparative Behavioral Effects of Selected mGlu5 Modulators in Rat Models
| Compound | Model (e.g., MAM-induced deficits) | Behavioral Endpoint | Effect (vs. Vehicle) | Comparison to Other Modulators | Reference |
| This compound | MAM-induced deficits | Reversal learning memory | Reversed deficits | Compared to SDZ 220-581, RO 63-1908 | medkoo.com |
| This compound | Sleep-wake EEG | Waking, Deep Sleep, Network Connectivity | Increased waking, Decreased deep sleep, Reduced connectivity | Compared to ADX47273, MPEP, MTEP | nih.gov |
| Other PAMs | Amphetamine-induced hyperlocomotion | Hyperlocomotion | Reversed | Differential effects observed | biorxiv.orgnih.gov |
| mGlu5 NAMs | Sleep-wake EEG | Deep Sleep, Sleep Efficiency, Network Connectivity | Consolidated deep sleep, Enhanced sleep efficiency, Elicited network activity | Opposite effects to PAMs | nih.gov |
Interactive table:
These comparative studies, encompassing both in vitro pharmacological characterization and in vivo behavioral assessments, are essential for fully understanding the therapeutic potential and limitations of this compound within the context of diverse mGlu5 modulators. They highlight the nuances in how different ligands interact with the receptor and translate into functional and behavioral outcomes, guiding future research and drug development efforts in the mGlu5 PAM field.
Q & A
Q. What is the primary pharmacological mechanism of LSN2814617, and how does it influence experimental design in neuropharmacology?
this compound is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGlu5), with EC50 values of 52 nM (human) and 42 nM (rat) . Methodologically, studies should prioritize assays measuring mGlu5 potentiation (e.g., calcium flux or inositol phosphate accumulation) and employ dose-response curves to validate potency across species. Preclinical models must account for blood-brain barrier permeability, as demonstrated in EEG studies showing wakefulness promotion without rebound hypersomnia .
Q. Which experimental models are most appropriate for evaluating this compound’s effects on sleep-wake cycles?
Rats are the primary model, with non-REM sleep duration as a key metric. Experiments should use electroencephalography (EEG) and electromyography (EMG) to quantify vigilance states, with post-administration timepoints (e.g., 0–30 minutes) to capture acute effects . Baseline comparisons against stimulants like modafinil or caffeine are critical to contextualize pro-vigilant efficacy .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in EC50 values of this compound between human and rat mGlu5 receptors?
Species-specific differences in receptor structure or assay conditions (e.g., cell lines, buffer composition) may explain EC50 variations. To address this, parallel in vitro experiments using human and rat cortical neurons or heterologous systems expressing mGlu5 should be conducted. Cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling can further elucidate translational relevance .
Q. What methodological strategies optimize the detection of this compound’s effects on sleep architecture in longitudinal studies?
Use a crossover design with washout periods to minimize carryover effects. Include multiple dosing regimens (e.g., acute vs. chronic) and control for circadian rhythms by standardizing administration times. Statistical analysis should employ mixed-effects models to account for intra-subject variability, as demonstrated in studies comparing this compound to D-amphetamine .
Q. How should researchers address contradictions between in vitro potency and in vivo efficacy data for this compound?
In vitro assays may not fully replicate the neurochemical milieu of intact organisms. To resolve contradictions, integrate microdialysis (e.g., measuring glutamate levels in the prefrontal cortex) with behavioral endpoints. Additionally, validate target engagement using positron emission tomography (PET) with mGlu5-specific radiotracers .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound on non-REM sleep?
Time-series analyses (e.g., repeated-measures ANOVA) are essential for evaluating temporal dynamics. Data should be normalized to baseline sleep patterns, and post hoc tests (e.g., Bonferroni correction) applied to compare intervals (e.g., 10-minute bins). Visualize results using line graphs with error bars representing SEM, as shown in preclinical sleep studies .
Q. How can researchers ensure reproducibility in preclinical studies of this compound?
Adhere to NIH guidelines for preclinical reporting, including detailed descriptions of animal strain, dosing protocols, and blinding procedures . Publish raw data (e.g., sleep stage durations) in supplementary materials and use power analysis to justify sample sizes. Cross-validate findings with independent cohorts or labs .
Comparative & Translational Research
Q. What are the key considerations when designing comparative studies between this compound and other mGlu5 PAMs?
Standardize assays (e.g., receptor occupancy, behavioral readouts) and include both orthosteric agonists (e.g., glutamate) and negative allosteric modulators (NAMs) as controls. Evaluate off-target effects via receptor profiling panels. Translational studies should prioritize endpoints relevant to schizophrenia (e.g., cognitive flexibility in rodent touchscreen tasks) .
Q. How do pharmacokinetic properties of this compound influence its suitability for chronic dosing studies?
Assess plasma and brain concentration-time profiles using LC-MS/MS. Monitor for tolerance by comparing acute versus subchronic administration effects on EEG parameters. Include rebound sleep analysis post-treatment to evaluate hypersomnia risk, a noted advantage of this compound over traditional stimulants .
Tables for Key Data Reference
| Parameter | Human mGlu5 | Rat mGlu5 | In Vivo Model |
|---|---|---|---|
| EC50 | 52 nM | 42 nM | EEG vigilance states |
| Brain Penetration (Kp) | Not reported | High (BBB+) | Rat sleep architecture |
| Pro-Vigilant Effect Duration | N/A | 30–60 minutes | Post-administration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
